molecular formula C10H12S8 B1330935 Tetrakis(methylthio)tetrathiafulvalene CAS No. 51501-77-0

Tetrakis(methylthio)tetrathiafulvalene

Cat. No. B1330935
CAS RN: 51501-77-0
M. Wt: 388.7 g/mol
InChI Key: LLLXUARUONPZIY-UHFFFAOYSA-N
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Description

Tetrakis(methylthio)tetrathiafulvalene (TMTTF) is an organic molecule that has recently become a subject of intense research in the scientific community. TMTTF is a polyaromatic hydrocarbon (PAH) that contains four sulfur-bridged thiophene rings. It is a highly conjugated molecule that exhibits a wide range of properties, including electrical, optical, and magnetic properties. TMTTF has been used in a variety of applications, including the study of organic semiconductors, molecular electronics, and molecular magnets.

Scientific Research Applications

Chemical Synthesis and Solvent Effects

Tetrakis(methylthio)tetrathiafulvalene, a chemical compound, is notable for its production through chemical synthesis. A significant study by Nakatsuji et al. (1994) demonstrates the preparation of this compound by reacting tetrathiatetralin with specific reagents in diethyl ether. A notable aspect of this synthesis is the remarkable effect of solvents, particularly the use of tetrahydrofuran, which results in a unique rearrangement to produce this compound (Nakatsuji, Amano, Kawamura, & Anzai, 1994).

Stabilization of Radical Cations and Dications

An essential application of this compound is in the stabilization of radical cations and dications. Gao et al. (2014) successfully stabilized the radical cation and dication forms of this compound using oxidation agents with weakly coordinating anions. This stabilization is crucial for exploring the structure-property relationships of stable radicals and developing new functional materials based on tetrathiafulvalene derivatives (Gao, Zhu, Wang, Xu, Wang, & Zuo, 2014).

Creation of Electrical Conductors

Another significant application is in the field of electrical conductivity. Iwasawa et al. (1988) described the use of tetrakis(methyltelluro)tetrathiafulvalene in creating a quasi three-dimensional electrical conductor. This compound, in combination with TCNQ, forms a complex with unique crystal structure characteristics, leading to notable electrical conductivity properties (Iwasawa, Shinozaki, Saito, Oshima, Mori, & Inokuchi, 1988).

Electrochemical and Photophysical Studies

Further, this compound plays a crucial role in electrochemical and photophysical studies. Loosli et al. (2005) synthesized tetrakis(tetrathiafulvalene)-annulated metal-free and metallophthalocyanines, demonstrating strong pi-electron donating properties and unique electrochemical behavior. This research is fundamental for understanding the electronic properties of such fused systems and their potential applications in electronic devices (Loosli, Jia, Liu, Haas, Dias, Levillain, Neels, Labat, Hauser, & Decurtins, 2005).

Crystal Structures and Complex Formation

The study of crystal structures and complex formation ofthis compound is also an important area of research. Mori et al. (1987) investigated the crystal structures and physical properties of its complexes, revealing various stacking sequences and interactions in the crystalline state. Such studies are critical for understanding the material properties of these complexes and their potential applications in materials science (Mori, Wu, Imaeda, Enoki, Inokuchi, & Saito, 1987).

Electronic Properties and Organic Semiconductors

Lastly, the electronic properties of this compound make it a candidate for use in organic semiconductors. Seki et al. (1986) performed ultraviolet photoelectron spectroscopic experiments to investigate the valence electronic structures of these molecular solids, revealing insights into their high conductivities and intermolecular interactions. This research is essential for advancing our understanding of organic semiconductors and their potential technological applications (Seki, Tang, Mori, Ji, Saito, & Inokuchi, 1986).

Mechanism of Action

The mechanism of action of TMT-TTF is related to its redox properties. It has been used in the mechanochemical synthesis of charge transfer complexes . The redox-switchable veratrole-fused tetrathiafulvalene derivative VTTF is ideally suited for incorporation into stimuli-responsive systems .

Future Directions

TMT-TTF and its derivatives have potential applications in various fields. For example, a pentakis-fused TTF system extended by cyclohexene-1,4-diylidenes has been proposed as a new positive electrode material for rechargeable batteries utilizing ten electron redox . Another study suggested that TTFtt units are ideal reagents for the installation of redox-tunable TTFtt ligands, enabling the generation of entirely new geometric and electronic structures .

properties

IUPAC Name

2-[4,5-bis(methylsulfanyl)-1,3-dithiol-2-ylidene]-4,5-bis(methylsulfanyl)-1,3-dithiole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12S8/c1-11-5-6(12-2)16-9(15-5)10-17-7(13-3)8(14-4)18-10/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLXUARUONPZIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(SC(=C2SC(=C(S2)SC)SC)S1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12S8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60348258
Record name Tetrakis(methylthio)tetrathiafulvalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51501-77-0
Record name Tetrakis(methylthio)tetrathiafulvalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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